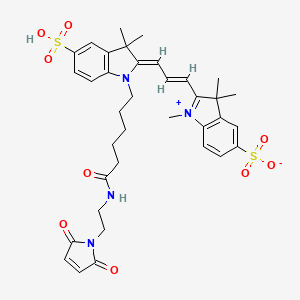

Cyanine-3-maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

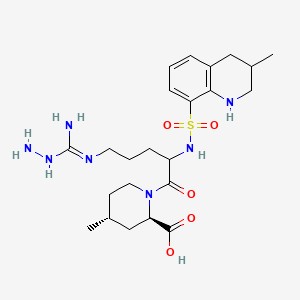

Cyanine-3-maleimide is a thiol-reactive dye belonging to the cyanine family, which is known for its vibrant fluorescence properties. This compound is particularly useful in bioconjugation applications, where it is used to label proteins, peptides, and other thiolated molecules. The maleimide group in this compound reacts specifically with thiol groups, forming a stable thioether bond, making it an essential tool in various biological and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine-3-maleimide typically involves the reaction of a cyanine dye with a maleimide derivative. The process begins with the preparation of the cyanine dye, which involves the condensation of two aza-heterocycles linked by a polymethine chain. The maleimide group is then introduced through a reaction with maleic anhydride or a similar reagent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically purified using chromatographic techniques and stored under conditions that prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Cyanine-3-maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .

Common Reagents and Conditions

The reaction between this compound and thiol groups is typically carried out in a buffer solution at a pH of 6.5 to 7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds and generate free thiol groups .

Major Products Formed

The primary product of the reaction between this compound and thiol groups is a thioether-linked conjugate. This product is stable and retains the fluorescent properties of the cyanine dye, making it useful for various labeling applications .

Scientific Research Applications

Cyanine-3-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Fluorescent Probes: Used to label proteins, peptides, and nucleic acids for fluorescence imaging and other fluorescence-based biochemical analyses

Phototherapy: Utilized in photodynamic therapy (PDT) for its ability to generate reactive oxygen species upon light activation.

Photovoltaics: Employed in dye-sensitized solar cells (DSSCs) due to its efficient electron transfer properties.

Bioconjugation: Used to create fluorescently labeled biomolecules for various diagnostic and therapeutic applications.

Mechanism of Action

The mechanism of action of Cyanine-3-maleimide involves the formation of a stable thioether bond with thiol groups on target molecules. This reaction is facilitated by the maleimide group, which undergoes a Michael addition with the thiol group. The resulting conjugate retains the fluorescent properties of the cyanine dye, allowing for visualization and quantification in various applications .

Comparison with Similar Compounds

Cyanine-3-maleimide is part of the broader cyanine dye family, which includes compounds such as Cyanine-5-maleimide and Cyanine-7-maleimide. These compounds share similar fluorescent properties but differ in their spectral characteristics and applications. For example, Cyanine-5-maleimide emits in the red region of the spectrum, while Cyanine-7-maleimide emits in the near-infrared region .

Similar Compounds

- Cyanine-5-maleimide

- Cyanine-7-maleimide

- Indocyanine Green

- Alexa Fluor Dyes

This compound is unique in its balance of fluorescence intensity and photostability, making it a preferred choice for many applications .

Properties

Molecular Formula |

C36H42N4O9S2 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

2-[(E,3Z)-3-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C36H42N4O9S2/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49) |

InChI Key |

LOVTXMZOYVAEPC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)

![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)

![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)

![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)

![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)

![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)